![molecular formula C23H22N2O3S B2745953 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892272-85-4](/img/no-structure.png)

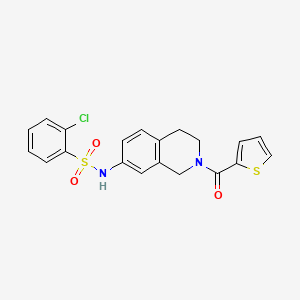

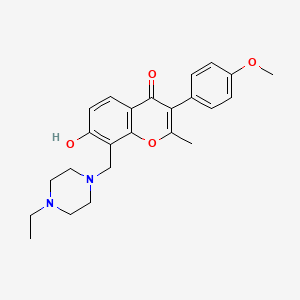

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds and has been extensively studied for its biological properties.

Aplicaciones Científicas De Investigación

Novel Synthetic Methods

Researchers have developed various novel methods for synthesizing heterocycles like thieno[2,3-d]pyrimidine derivatives. These compounds, including 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, have significant importance in pharmaceutical chemistry due to their diverse biological activities. Novel synthetic routes offer more efficient, cost-effective, and environmentally friendly ways to produce these heterocycles (Osyanin et al., 2014).

Potential Biological Activities

1-Benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated for various biological activities. Such derivatives are noted for their potential antibacterial, antifungal, and antiallergic properties. This aligns with the broader research into thieno[2,3-d]pyrimidine derivatives, which are explored for their diverse pharmacological activities (Abu‐Hashem et al., 2020).

Material Science Applications

In the realm of material science, derivatives of thieno[2,3-d]pyrimidine, including the compound , have been explored for their utility in creating novel materials. For example, they have been studied for their potential use in organic light-emitting diode (OLED) applications. The unique electronic properties of these compounds make them suitable candidates for developing advanced materials for electronic devices (Luo et al., 2015).

Molecular Structure and Properties

The molecular structure and properties of thieno[2,3-d]pyrimidine derivatives have been extensively studied. Research has delved into their crystal structures, molecular interactions, and how these aspects influence their physical and chemical properties. Understanding these properties is crucial for tailoring these compounds for specific applications in pharmaceuticals and materials science (Avasthi et al., 2002).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-ethoxybenzaldehyde with 2,4-dimethylthiazole-5-carboxylic acid to form an intermediate, which is then cyclized with urea to yield the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "2,4-dimethylthiazole-5-carboxylic acid", "urea", "benzyl bromide", "potassium carbonate", "acetonitrile", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of intermediate", "4-ethoxybenzaldehyde is reacted with 2,4-dimethylthiazole-5-carboxylic acid in the presence of benzyl bromide, potassium carbonate, and acetonitrile to form an intermediate.", "Step 2: Cyclization", "The intermediate is then cyclized with urea in the presence of dimethylformamide to yield the final product.", "Step 3: Purification", "The crude product is purified by recrystallization from chloroform and sodium hydroxide solution, followed by acidification with hydrochloric acid." ] } | |

Número CAS |

892272-85-4 |

Nombre del producto |

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Fórmula molecular |

C23H22N2O3S |

Peso molecular |

406.5 |

Nombre IUPAC |

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H22N2O3S/c1-4-28-19-12-10-18(11-13-19)25-21(26)20-15(2)16(3)29-22(20)24(23(25)27)14-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3 |

Clave InChI |

SOMYPMDOOMDAAT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4)SC(=C3C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)

![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)

![3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2745881.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745882.png)